1,1,3-Triethylurea

Vue d'ensemble

Description

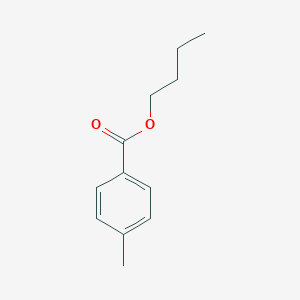

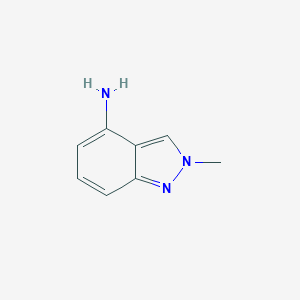

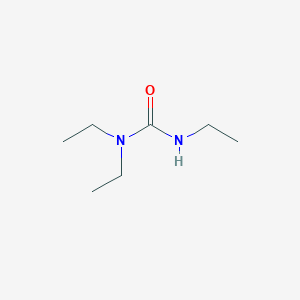

1,1,3-Triethylurea is an organic compound with the molecular formula C7H16N2O. It has an average mass of 144.215 Da and a monoisotopic mass of 144.126266 Da .

Synthesis Analysis

While there isn’t specific information available on the synthesis of 1,1,3-Triethylurea, similar compounds such as thiourea derivatives are synthesized by the reaction of various anilines with CS2 .

Molecular Structure Analysis

The systematic name for 1,1,3-Triethylurea is N,N,N’-triethylurea. The structure is represented by the SMILES notation: CCNC(=O)N(CC)CC .

Physical And Chemical Properties Analysis

1,1,3-Triethylurea has a density of 0.9±0.1 g/cm3, a boiling point of 275.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. Its enthalpy of vaporization is 51.3±3.0 kJ/mol and it has a flash point of 120.2±18.7 °C .

Applications De Recherche Scientifique

Biological Research

1,1,3-Triethylurea: is utilized in biological research for its potential role in protein denaturation studies. Its unique structure allows it to interact with protein molecules, providing insights into protein folding and stability .

Chemistry

In the field of chemistry, 1,1,3-Triethylurea serves as a precursor for the synthesis of complex organic compounds. Its reactivity is harnessed to create a variety of chemical structures that are useful in developing new materials and chemicals .

Medicine

1,1,3-Triethylurea: finds applications in medicinal chemistry where it is used as a building block for pharmaceutical compounds. Its derivatives are explored for therapeutic properties in drug discovery processes .

Materials Science

This compound is also significant in materials science, particularly in the development of novel polymeric materials. Its incorporation into polymers can alter physical properties such as flexibility, strength, and thermal stability .

Environmental Science

Environmental scientists use 1,1,3-Triethylurea to study its behavior and impact on ecosystems. It can be a model compound for understanding the fate and transport of similar organic molecules in the environment .

Industrial Processes

In industrial processes, 1,1,3-Triethylurea is investigated for its utility in green chemistry applications. It is a potential candidate for safer, more sustainable industrial practices due to its low toxicity and biodegradability .

Analytical Methods

Analytical chemists employ 1,1,3-Triethylurea in developing new analytical methods. It can be used as a standard or a reagent in various spectroscopic and chromatographic techniques to quantify or identify other substances .

Pharmaceuticals

Lastly, 1,1,3-Triethylurea is relevant in the pharmaceutical industry. It is used in the formulation of drugs, affecting their solubility and delivery mechanisms. Its role in enhancing drug stability and efficacy is of particular interest .

Safety and Hazards

Propriétés

IUPAC Name |

1,1,3-triethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-8-7(10)9(5-2)6-3/h4-6H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKYLTYAGGYRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172470 | |

| Record name | Urea, 1,1,3-triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3-Triethylurea | |

CAS RN |

19006-59-8 | |

| Record name | Urea, 1,1,3-triethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1,1,3-triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.